2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate
Overview
Description
2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of two chlorine atoms on the phenyl ring and three methyl groups on the benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves the sulfonation of 2,5-dichlorophenol with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Temperature: 0-5°C to prevent side reactions.
- Solvent: Anhydrous dichloromethane or chloroform.
- Reaction Time: 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The process involves:
- Continuous addition of reactants.
- Use of automated temperature and pH control systems.
- Efficient mixing and heat exchange to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The methyl groups on the benzenesulfonate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield 2,5-dichlorophenol and 2,4,5-trimethylbenzenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination in the presence of a Lewis acid catalyst like aluminum chloride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl derivatives.
Electrophilic Aromatic Substitution: Nitrated or halogenated benzenesulfonate derivatives.
Hydrolysis: 2,5-dichlorophenol and 2,4,5-trimethylbenzenesulfonic acid.
Scientific Research Applications
2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Material Science: Utilized in the preparation of specialty polymers and resins.
Agricultural Chemistry: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity.
Receptor Modulation: Interacting with cell surface receptors, altering their signaling pathways and affecting cellular responses.
Comparison with Similar Compounds
2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonate can be compared with other similar compounds, such as:
2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
2,5-dichlorophenyl 2,4,6-trimethylbenzenesulfonate:
2,5-dichlorophenyl 2,4,5-trimethylbenzenesulfonamide: Replacement of the sulfonate group with a sulfonamide group, resulting in different biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
IUPAC Name |
(2,5-dichlorophenyl) 2,4,5-trimethylbenzenesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-6-11(3)15(7-10(9)2)21(18,19)20-14-8-12(16)4-5-13(14)17/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWARGTRWIVKLDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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